Cas no 1797846-35-5 (2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one)
![2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/1797846-35-5x500.png)
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
- 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one
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- インチ: 1S/C18H22FN3O3S/c1-13(2)12-26(24,25)17-9-21(10-17)18(23)11-22-8-15(7-20-22)14-3-5-16(19)6-4-14/h3-8,13,17H,9-12H2,1-2H3
- InChIKey: CWXMVGHMMSZOBV-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CC(S(CC(C)C)(=O)=O)C1)CN1C=C(C2=CC=C(F)C=C2)C=N1
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6442-1789-5mg |
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797846-35-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6442-1789-20mg |
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797846-35-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6442-1789-25mg |
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797846-35-5 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6442-1789-20μmol |
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797846-35-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6442-1789-10μmol |
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797846-35-5 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6442-1789-4mg |
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797846-35-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6442-1789-40mg |
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797846-35-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6442-1789-5μmol |
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797846-35-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6442-1789-1mg |
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797846-35-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6442-1789-15mg |
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797846-35-5 | 15mg |
$89.0 | 2023-09-09 |
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-oneに関する追加情報
2-[4-(4-Fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one: A Comprehensive Overview
The compound 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one, with CAS No. 1797846-35-5, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its intricate molecular structure, which combines a pyrazole ring, a fluoro-substituted phenyl group, and a sulfonylated azetidine moiety, all of which contribute to its unique chemical properties and potential biological activities.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly due to their ability to modulate various cellular pathways and enzyme activities. The presence of the fluorophenyl group in this compound further enhances its pharmacokinetic properties, such as bioavailability and metabolic stability, making it a promising candidate for therapeutic applications. Additionally, the sulfonylated azetidine ring introduces a rigid structure that can improve the molecule's binding affinity to target proteins, a critical factor in drug efficacy.
One of the most exciting developments involving this compound is its potential role in targeted cancer therapy. Researchers have demonstrated that certain pyrazole-containing molecules can selectively inhibit key enzymes involved in cancer cell proliferation, such as kinases and proteasomes. The integration of the fluorophenyl group and the sulfonylated azetidine moiety in this compound may further enhance its ability to interact with these targets, potentially leading to more effective anti-cancer agents with reduced side effects.
Another area of active research is the exploration of this compound's neuroprotective properties. Recent findings suggest that pyrazole derivatives can exhibit antioxidant activity and protect against oxidative stress-induced neuronal damage. The fluorophenyl group may also play a role in modulating the compound's ability to cross the blood-brain barrier, which is essential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the pyrazole ring through condensation reactions and the subsequent coupling with the sulfonylated azetidine moiety via nucleophilic substitution or coupling reactions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with high purity.
In terms of structural characterization, modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the compound's molecular structure and stereochemistry. These studies have provided valuable insights into the spatial arrangement of atoms within the molecule, which is critical for understanding its interactions with biological targets.
From an environmental perspective, there is growing interest in understanding the ecotoxicological profile of this compound. Initial studies suggest that it exhibits low toxicity towards aquatic organisms under standard test conditions; however, further research is needed to assess its long-term effects on ecosystems and biodegradation pathways.
In conclusion, 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique combination of structural features makes it an attractive candidate for addressing unmet medical needs across various therapeutic areas. As research continues to uncover its full spectrum of biological activities and mechanisms of action, this compound is poised to make significant contributions to advancing human health.
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